An In-depth Technical Guide to 4-Oxotridecanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Oxotridecanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxotridecanoic acid, a C13 oxo-fatty acid, represents a molecule of significant interest within the fields of chemical synthesis and biomedical research. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules and a potential probe for studying lipid metabolism and related cellular signaling pathways. This guide provides a comprehensive overview of the known and predicted chemical properties of 4-oxotridecanoic acid, outlines plausible synthetic routes based on modern organic chemistry principles, and explores its potential applications, particularly in the context of drug discovery and development. While experimental data for this specific molecule is limited, this document leverages data from closely related analogs to provide a robust and insightful resource for the scientific community.
Introduction: The Significance of Oxo-Fatty Acids
Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone functional group in addition to a carboxylic acid. This structural feature imparts unique chemical reactivity and biological activity compared to their saturated fatty acid counterparts. The position of the oxo group along the acyl chain is a critical determinant of the molecule's properties and function. 4-Oxotridecanoic acid, with its ketone at the gamma position relative to the carboxyl group, is a γ-keto acid. These molecules are known intermediates in various metabolic pathways and have been utilized as precursors in the synthesis of a diverse range of heterocyclic compounds and other bioactive molecules.
The study of long-chain fatty acids and their derivatives is crucial for understanding cellular processes such as energy metabolism, membrane structure, and signaling.[1][2] The introduction of a ketone functionality, as seen in 4-oxotridecanoic acid, can modulate the interaction of these molecules with enzymes and receptors, potentially leading to novel therapeutic interventions.
Chemical and Physical Properties
Structure and Nomenclature
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IUPAC Name: 4-Oxotridecanoic acid
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CAS Number: 92155-71-0[3]
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Molecular Formula: C₁₃H₂₄O₃
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SMILES: CCCCCCCCCC(=O)CCC(=O)O
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InChI: InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-12(14)10-11-13(15)16/h2-11H2,1H3,(H,15,16)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-oxotridecanoic acid and its close analogs. These values are computationally derived and should be considered as estimates.
| Property | 4-Oxododecanoic acid (C12) | 4-Oxotridecanoic acid (C13) (Predicted) | 4-Oxopentadecanoic acid (C15) |
| Molecular Weight ( g/mol ) | 214.30 | 228.33 | 256.38 |
| XLogP3 | 2.9 | ~3.4 | 4.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bond Count | 10 | 11 | 13 |
| Topological Polar Surface Area | 54.4 Ų | 54.4 Ų | 54.4 Ų |
Data for analogs sourced from PubChem.
The increasing lipophilicity with chain length, as indicated by the XLogP3 value, is a key trend. This suggests that 4-oxotridecanoic acid will exhibit limited solubility in water and good solubility in organic solvents, a characteristic typical of long-chain fatty acids.
Spectroscopic Characterization
While experimental spectra for 4-oxotridecanoic acid are not available, a predictive analysis based on the principles of spectroscopic techniques can guide its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key expected chemical shifts (in ppm, relative to TMS) are:
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~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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~2.8 ppm (triplet, 2H): Methylene protons alpha to the ketone and beta to the carboxylic acid (-CO-CH₂-CH₂-COOH).
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~2.5 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid (-CH₂-COOH).
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~2.4 ppm (triplet, 2H): Methylene protons alpha to the ketone on the long-chain side (-CO-CH₂-).
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~1.2-1.6 ppm (multiplet, 14H): Methylene protons of the long alkyl chain.
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~0.9 ppm (triplet, 3H): Terminal methyl group protons (-CH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. Expected chemical shifts (in ppm) are:
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~205-215 ppm: Ketone carbonyl carbon (-C=O).
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~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~40-45 ppm: Methylene carbon alpha to the ketone on the long-chain side.
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~35-40 ppm: Methylene carbon alpha to the ketone and beta to the carboxylic acid.
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~25-35 ppm: Other methylene carbons in the chain.
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~22-23 ppm: Methylene carbon beta to the terminal methyl group.
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~14 ppm: Terminal methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present:
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~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1710 cm⁻¹ (strong): C=O stretch of the ketone.
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~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~2850-2960 cm⁻¹ (strong): C-H stretches of the alkyl chain.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.[5] Key expected fragmentation pathways include:
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α-Cleavage: Cleavage of the C-C bond adjacent to the ketone, leading to acylium ions. For 4-oxotridecanoic acid, this would result in fragments corresponding to the loss of the C₉H₁₉ alkyl radical and the C₂H₄COOH radical.
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McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, which is present in 4-oxotridecanoic acid.
Synthesis of 4-Oxotridecanoic Acid: A Plausible Approach
While a specific, published synthesis for 4-oxotridecanoic acid is not available, a robust synthetic strategy can be designed based on established methods for the synthesis of γ-keto acids.[6][7][8][9] A plausible and efficient route involves the conjugate addition of an acyl anion equivalent to an α,β-unsaturated ester, followed by hydrolysis.
Proposed Synthetic Workflow
Caption: Plausible synthetic workflow for 4-Oxotridecanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Nonyl-1,3-dithiane (Acyl Anion Equivalent)
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To a stirred solution of decanal (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 1,3-propanedithiol (1.1 equivalents).
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Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the dithiane intermediate.
Step 2: Conjugate Addition to Ethyl Acrylate
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Dissolve the dithiane intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
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Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated dithiane.
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Stir the solution at -78 °C for 1 hour.
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Add a solution of ethyl acrylate (1.2 equivalents) in anhydrous THF dropwise.
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Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude adduct can be purified by column chromatography or used directly in the next step.
Step 3: Hydrolysis and Deprotection to 4-Oxotridecanoic Acid
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Dissolve the crude adduct from the previous step in a mixture of acetone and water.
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Add a deprotecting agent such as mercury(II) chloride (HgCl₂) and calcium carbonate (CaCO₃) or N-chlorosuccinimide (NCS) and silver nitrate (AgNO₃).
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Stir the reaction at room temperature until the deprotection of the thioacetal is complete (monitor by TLC).
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Filter the reaction mixture to remove insoluble salts and concentrate the filtrate under reduced pressure to remove the acetone.
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Acidify the remaining aqueous solution with 1M HCl to a pH of ~2.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-oxotridecanoic acid.
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Further purification can be achieved by recrystallization or column chromatography.
Potential Applications in Research and Drug Development
The unique structure of 4-oxotridecanoic acid makes it a valuable tool for various research applications.
Precursor for Heterocycle Synthesis
γ-Keto acids are well-established precursors for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals. For example, condensation with hydrazines can yield pyridazinones, a class of compounds with diverse biological activities.
Caption: Synthesis of pyridazinones from 4-Oxotridecanoic acid.
Probe for Studying Lipid Metabolism
As a modified long-chain fatty acid, 4-oxotridecanoic acid can be used as a chemical probe to investigate the enzymes and pathways involved in fatty acid metabolism.[1][2] It can be used to study the substrate specificity of acyl-CoA synthetases, dehydrogenases, and other enzymes involved in β-oxidation. Its metabolism, or lack thereof, can provide insights into the regulation of these pathways.
Development of Novel Therapeutics
The structural similarity of 4-oxotridecanoic acid to endogenous lipids suggests that it could interact with nuclear receptors and other lipid-sensing proteins. For instance, it could be investigated as a potential modulator of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis and are important drug targets for metabolic diseases.
Safety and Handling
While a specific safety data sheet (SDS) for 4-oxotridecanoic acid is not available, general precautions for handling long-chain carboxylic acids should be followed.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (nitrile or neoprene), and eye protection (safety glasses or goggles).
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Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.
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In case of contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash with soap and water.
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Inhalation: Move to fresh air.
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Ingestion: Do not induce vomiting. Seek medical attention.
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Conclusion
4-Oxotridecanoic acid is a molecule with significant potential in synthetic chemistry and biomedical research. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for its properties, synthesis, and potential applications based on established chemical principles and data from analogous compounds. As research in the field of lipidomics and metabolic diseases continues to advance, molecules like 4-oxotridecanoic acid will undoubtedly play an increasingly important role in the discovery of new scientific insights and the development of novel therapeutic strategies.
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Organic Chemistry Portal. Single-Step Synthesis of γ-Ketoacids through a Photoredox-Catalyzed Dual Decarboxylative Coupling of α-Oxo Acids and Maleic Anhydrides. (2023). Available at: [Link].
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Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Available at: [Link].
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He, M., et al. (2011). Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases. PLoS ONE, 6(7), e22444. Available at: [Link].
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She, P., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 445, 119-125. Available at: [Link].
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ResearchGate. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases. (2026). Available at: [Link].
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